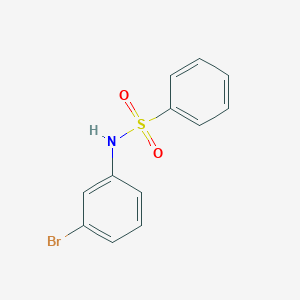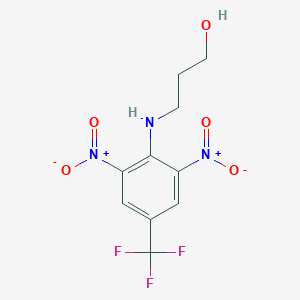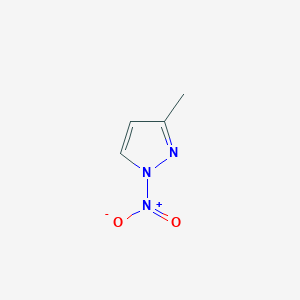
N'-(4-fluorobenzylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzylidene)isonicotinohydrazide, also known as 4F-INH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has been found to have potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of N'-(4-fluorobenzylidene)isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In the case of antitubercular activity, it has been found to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. In the case of anticancer activity, it has been found to induce apoptosis and inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
N'-(4-fluorobenzylidene)isonicotinohydrazide has been found to have various biochemical and physiological effects. In the case of antitubercular activity, it has been found to reduce the bacterial load in infected animals and improve their survival rates. In the case of anticancer activity, it has been found to inhibit the growth of tumor cells and reduce the size of tumors in animal models. In the case of herbicidal activity, it has been found to inhibit the growth of weed species and reduce crop damage.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-fluorobenzylidene)isonicotinohydrazide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-(4-fluorobenzylidene)isonicotinohydrazide. In the medical field, further studies are needed to determine its potential as a diagnostic agent for Alzheimer's disease and its efficacy against other diseases. In agriculture, further studies are needed to determine its potential as a herbicide and its effects on non-target organisms. In materials science, further studies are needed to explore its potential as a precursor for the synthesis of metal complexes and nanoparticles.
Conclusion:
In conclusion, N'-(4-fluorobenzylidene)isonicotinohydrazide is a chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations and to explore new applications for this compound.
Synthesemethoden
The synthesis of N'-(4-fluorobenzylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with 4-fluorobenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and requires heating and stirring for several hours. The resulting product is a yellow crystalline solid with a melting point of around 230°C.
Wissenschaftliche Forschungsanwendungen
N'-(4-fluorobenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of science. In the medical field, it has been found to exhibit antitubercular, antifungal, and anticancer activities. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, N'-(4-fluorobenzylidene)isonicotinohydrazide has been found to have herbicidal activity against several weed species. In materials science, it has been used as a precursor for the synthesis of metal complexes and nanoparticles.
Eigenschaften
CAS-Nummer |
86189-87-9 |
|---|---|
Produktname |
N'-(4-fluorobenzylidene)isonicotinohydrazide |
Molekularformel |
C13H10FN3O |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
N-[(E)-(4-fluorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+ |
InChI-Schlüssel |
SVYYQPLGBPBEQO-CXUHLZMHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)F |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)F |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)F |
Andere CAS-Nummern |
86189-87-9 |
Löslichkeit |
28.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)


![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)

![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)


